5-Bromo-2-methylthioanisole
Overview
Description
5-Bromo-2-methylthioanisole is a chemical compound with the molecular formula C8H9BrS . It has a molecular weight of 217.13 g/mol . The IUPAC name for this compound is 4-bromo-1-methyl-2-methylsulfanylbenzene .
Molecular Structure Analysis
The molecular structure of this compound includes a bromine atom (Br), a sulfur atom (S), and a methyl group (CH3) attached to a benzene ring . The InChI representation of the molecule isInChI=1S/C8H9BrS/c1-6-3-4-7(9)5-8(6)10-2/h3-5H,1-2H3
. Physical and Chemical Properties Analysis
The compound has a computed XLogP3-AA value of 3.5, indicating its lipophilicity . It has a topological polar surface area of 25.3 Ų . The compound has one rotatable bond . The exact mass and the monoisotopic mass of the molecule are both 215.96083 g/mol .Scientific Research Applications
Synthesis of Novel Compounds : 5-Bromo-2-methylthioanisole is used in the synthesis of new chemical compounds, such as pyridyl–pyrazole-3-one derivatives, which have shown potential in cytotoxicity studies against various tumor cell lines (Q. Huang et al., 2017).
Antitumor Activities : Studies on compounds containing elements like bromo and methylthio groups, similar to this compound, have demonstrated significant antitumor activities. For example, 2-aminothiazole derivatives were evaluated for their antitumor activities against human lung cancer and glioma cell lines (Hongshuang Li et al., 2016).
Pharmacokinetic Properties : Certain compounds structurally related to this compound have been studied for their pharmacokinetic properties and bioavailability, particularly in the context of veterinary medicine (M. V. Ohloblina et al., 2022).
Biological Studies : Research involving brominated compounds like this compound has explored their effects in biological contexts, such as the impact on neural stem cells (L. Schneider & F. d’Adda di Fagagna, 2012).
Chemical Education Applications : this compound derivatives have also been used in educational settings to teach students about synthesis and characterization of chemical compounds (A. Lu et al., 2021).
Properties
IUPAC Name |
4-bromo-1-methyl-2-methylsulfanylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrS/c1-6-3-4-7(9)5-8(6)10-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJYDFNXIOKYJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674922 | |
Record name | 4-Bromo-1-methyl-2-(methylsulfanyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142994-01-2 | |
Record name | 4-Bromo-1-methyl-2-(methylsulfanyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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